molecular formula C10H22 B086233 2,2,5,5-Tetramethylhexane CAS No. 1071-81-4

2,2,5,5-Tetramethylhexane

Cat. No. B086233
CAS RN: 1071-81-4
M. Wt: 142.28 g/mol
InChI Key: HXQDUXXBVMMIKL-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylhexane is a chemical compound with the molecular formula C10H22 . It has an average mass of 142.282 Da and a monoisotopic mass of 142.172150 Da . It is also known by other names such as Bineopentyl .


Molecular Structure Analysis

The molecular structure of 2,2,5,5-Tetramethylhexane can be represented in both 2-dimensional and 3-dimensional formats . The 3D structure can provide a clearer view of the atoms and bonds throughout the chemical structure .


Physical And Chemical Properties Analysis

2,2,5,5-Tetramethylhexane has a density of 0.7±0.1 g/cm3, a boiling point of 138.8±7.0 °C at 760 mmHg, and a vapour pressure of 8.2±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 36.1±0.8 kJ/mol and a flash point of 31.6±11.7 °C .

Scientific Research Applications

1. Chemical Transformations and Stability

2,2,5,5-Tetramethylhexane and its derivatives have been explored in various chemical transformations. In a study, meso- and DL-3,4-di(1-cyclohexen-1-yl)-2,2,5,5-tetramethylhexane were investigated for their thermal transformations, revealing insights into their stability and reaction kinetics. The standard heat of formation and strain enthalpy were determined, providing valuable information on their thermodynamic properties (Herberg et al., 1993).

2. Materials Science Precursors

In materials science, medium-sized carbon chain metal alkanoates, particularly metal 2-ethylhexanoates, have significant applications. These compounds, related to 2,2,5,5-tetramethylhexane, are utilized as precursors in materials science for their properties in catalysis and in the painting industry. The review by Mishra et al. (2007) provides an extensive overview of the applications and future research directions in this field (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

3. Synthesis of Tetrahydrofurans

The compound has been involved in the synthesis of 2,5-substituted tetrahydrofurans. This process, involving di- and triepoxides, highlights the role of 2,2,5,5-tetramethylhexane derivatives in accessing complex organic structures, important in pharmaceuticals and natural products (Florence & Cadou, 2008).

4. Combustion Chemistry

Research on compounds like 2,2,5,5-tetramethylhexane contributes to understanding the combustion chemistry of hydrocarbon fuels. Studies on similar compounds, such as 2,5-dimethylhexane, provide insights into the oxidation behavior and reactivity of fuel components, which is crucial for developing more efficient and cleaner combustion processes (Sarathy et al., 2014).

5. Green Solvent Alternatives

2,2,5,5-tetramethylhexane derivatives have been identified as potential green solvent alternatives. Byrne et al. (2019) compared 2,2,5,5-tetramethyloxolane with toluene, demonstrating its suitability as a sustainable solvent in chemical processes and material production. This represents a significant advancement in the pursuit of environmentally friendly solvents in the chemical industry (Byrne, Hodds, Shimizu, Farmer, & Hunt, 2019).

Safety And Hazards

When handling 2,2,5,5-Tetramethylhexane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

A recent study investigated the atmospheric chemistry of 2,2,5,5-Tetramethylhexane as a promising “green” solvent replacement for toluene . The study found that TMO is a less problematic volatile organic compound (VOC) than toluene . This suggests that TMO could have potential future applications in industries seeking more environmentally friendly alternatives to traditional solvents.

properties

IUPAC Name

2,2,5,5-tetramethylhexane
Source PubChem
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InChI

InChI=1S/C10H22/c1-9(2,3)7-8-10(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQDUXXBVMMIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90147918
Record name 2,2,5,5-Tetramethylhexane
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Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

8.74 [mmHg]
Record name 2,2,5,5-Tetramethylhexane
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Product Name

2,2,5,5-Tetramethylhexane

CAS RN

1071-81-4
Record name 2,2,5,5-Tetramethylhexane
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Record name 2,2,5,5-Tetramethylhexane
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Record name 2,2,5,5-Tetramethylhexane
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Record name 2,2,5,5-tetramethylhexane
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Record name 2,2,5,5-TETRAMETHYLHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
474
Citations
JP Dodelet, GR Freeman - Canadian Journal of Chemistry, 1972 - cdnsciencepub.com
X-radiolysis free ion yields and electron mobilities were measured in a series of branched chain hydrocarbons at several temperatures. The numbers listed after the following …
Number of citations: 150 cdnsciencepub.com
MA Flamm‐ter Meer, HD Beckhaus, K Peters… - Chemische …, 1986 - Wiley Online Library
Three diastereomeric hydrocarbons 7 were formed on reaction of 1‐adamantyl‐1,1‐dibromo‐2,2‐dimethylpropane with magnesium. They were separated by fractional crystallization …
M Zeldin, T Wartik - Inorganic Chemistry, 1973 - ACS Publications
Acknowledgments. The authors wish to thank Professor C. Curran and Drs. D. Naik and M. Arnold both for the generous gift of many tin compounds and for helpful dis-cussions. PG …
Number of citations: 3 pubs.acs.org
EKS Liu, RJ Lagow - Journal of Fluorine Chemistry, 1979 - Elsevier
Perfluorinated hydrocarbons often exhibit very unusual properties compared to their hydrocarbon analogs [I:]. We have previously investigated the synthesis of highly fluorinated …
Number of citations: 6 www.sciencedirect.com
RC Fahey - Journal of the American Chemical Society, 1966 - ACS Publications
or ^c=á=c^ Page 1 4681 Prominent in the infrared spectrum was the strong N=N stretch typical of diazirinesat 1575 cm-1. The ultraviolet spectrum consisted of a shoulder at 342 m¿u (e …
Number of citations: 57 pubs.acs.org
P Diversi, D Fasce, R Santini - Journal of organometallic chemistry, 1984 - Elsevier
New dineopentyl complexes of palladium, with the formula [Pd(CH 2 CMe 3 ) 2 L 2 ] (L 2 = dppe, bipy; L = PMe 2 Ph) have been prepared by the alkylation of the corresponding …
Number of citations: 34 www.sciencedirect.com
RA Holroyd - The Journal of Physical Chemistry, 1961 - ACS Publications
The products of the radiolysis of liquid neopentane havebeen examined in detail at several different dose rates and as a function of the concentration of isobutene. The major products …
Number of citations: 24 pubs.acs.org
FL Howard, TW Mears, A Fookson… - Journal of the American …, 1946 - ACS Publications
The properties of sym-di-i-butylethylene, as re-cently reported by Hennion and Banigan, 1 are not in agreement with the properties measured in these laboratories on 2, 2, 5, 5-…
Number of citations: 8 pubs.acs.org
T Sakakura, K Ishida, M Tanaka - Chemistry Letters, 1990 - journal.csj.jp
High conversions are achieved in photo-assisted dehydrogenation of alkane catalyzed by RhCl(CO)(PMe 3 ) 2 using bulky hydrocarbons like 2,2,5,5-tetramethylhexane and 1,3,5-tri-t-…
Number of citations: 12 www.journal.csj.jp
C Herberg, HD BECKHAUS, T Koertvelyesi… - …, 1993 - Wiley Online Library
Number of citations: 0

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